

Application Notes and Protocols for BDC2.5 Mimotope 1040-31 TFA

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Compound of Interest

Compound Name: BDC2.5 mimotope 1040-31 TFA

Cat. No.: B15613031

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with the **BDC2.5 mimotope 1040-31 TFA**. This peptide is a potent agonist for the diabetogenic T-cell clone BDC2.5 and is instrumental in studying autoimmune diabetes (Type 1 Diabetes) in the non-obese diabetic (NOD) mouse model.^{[1][2][3][4][5][6]}

Peptide Information

- Name: BDC2.5 Mimotope 1040-31
- Alternate Name: p31^{[2][3][5]}
- Sequence (Three-Letter): H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH
- Sequence (One-Letter): YVRPLWVRME^{[3][5]}
- Molecular Formula (Peptide): C₆₃H₉₇N₁₇O₁₄S^[3]
- Molecular Weight (Peptide): 1348.61 Da^[3]
- Form: Supplied as a trifluoroacetate (TFA) salt, which is a byproduct of HPLC purification and generally enhances peptide solubility.^[3]
- Biological Activity: Acts as a strong agonist for the BDC2.5 T-cell receptor (TCR), stimulating T-cell proliferation and cytokine secretion.^{[1][2][3][4][5]} It is used to study antigen-specific

immune responses in the context of Type 1 Diabetes research.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Peptide Synthesis and Purification Protocol

This protocol describes a standard method for the solid-phase peptide synthesis (SPPS) of BDC2.5 mimotope 1040-31 using Fmoc chemistry, followed by TFA cleavage and purification.

Materials:

- Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, etc.)
- Rink Amide MBHA resin or similar
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole
- Cold diethyl ether
- Purification System: Reverse-phase HPLC (RP-HPLC) with a C18 column
- HPLC Buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)
- Lyophilizer

Protocol:

- Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 30 minutes.

- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).
 - Wash the resin thoroughly with DMF and DCM.
 - Couple the first amino acid (Fmoc-Glu(OtBu)-OH) by dissolving it with HBTU and DIPEA in DMF and adding it to the resin. Allow to react for 2 hours.
- Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence (Met, Arg(Pbf), Val, Trp(Boc), Leu, Pro, Arg(Pbf), Val, Tyr(tBu)):
 - Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
 - Washing: Wash the resin with DMF and DCM.
 - Coupling: Activate the next Fmoc-amino acid with HBTU/DIPEA in DMF and couple it to the growing peptide chain for 2 hours.
- Final Deprotection: After coupling the last amino acid (Fmoc-Tyr(tBu)-OH), remove the final Fmoc group.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cold cleavage cocktail (Reagent R) to the resin (approx. 10 mL per 0.5 g of resin). [\[12\]](#)
 - Incubate the mixture for 2-3 hours at room temperature with occasional swirling to cleave the peptide from the resin and remove the side-chain protecting groups.[\[12\]](#)
- Peptide Precipitation:
 - Filter the resin and collect the TFA solution containing the peptide.

- Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Purification:
 - Dissolve the crude peptide pellet in Buffer A.
 - Purify the peptide using RP-HPLC with a suitable gradient of Buffer B.
 - Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
- Lyophilization: Freeze the purified fractions and lyophilize to obtain the final peptide as a white, fluffy powder (TFA salt).
- Quality Control: Confirm the identity and purity of the peptide using Mass Spectrometry and analytical HPLC.

In Vitro T-Cell Proliferation and Cytokine Assay

This protocol details the use of BDC2.5 mimotope 1040-31 to stimulate splenocytes from NOD mice for the assessment of T-cell proliferation and cytokine production.

Materials:

- **BDC2.5 Mimotope 1040-31 TFA**, lyophilized powder
- Sterile, endotoxin-free PBS or DMSO for reconstitution
- Complete RPMI-1640 medium
- Spleens from 8-12 week old female NOD mice
- Antigen-presenting cells (APCs): Irradiated (3000 rads) splenocytes from male NOD mice[8]
- 96-well round-bottom cell culture plates

- [³H]Thymidine
- Cell harvester and scintillation counter
- ELISA kits for mouse IFN- γ and IL-17

Protocol:

- Peptide Reconstitution:
 - Reconstitute the lyophilized BDC2.5 mimotope 1040-31 in sterile DMSO to create a stock solution (e.g., 1 mg/mL).[13]
 - Further dilute in complete RPMI medium to the desired working concentrations (e.g., 0.5, 5, 25 μ g/mL).[8]
- Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from female NOD mice (these are the responder T-cells).[8]
 - Prepare APCs by irradiating splenocytes from male NOD mice.[8]
- Cell Culture Setup:
 - In a 96-well plate, add 1×10^5 responder splenocytes per well.[8]
 - Add 2.5×10^5 irradiated APCs per well.[8]
 - Add the BDC2.5 mimotope 1040-31 at various concentrations. Include a "no peptide" control.
 - Bring the final volume in each well to 200 μ L with complete RPMI medium.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]
- Cytokine Analysis: After 48-72 hours, carefully collect 50-100 μ L of supernatant from each well for cytokine analysis using ELISA kits for IFN- γ and IL-17, following the manufacturer's

instructions.

- Proliferation Assay:
 - After 72 hours of incubation, pulse each well with 0.5-1.0 μCi of [^3H]Thymidine.[8]
 - Incubate for an additional 18-24 hours.[8]
 - Harvest the cells onto a filter mat using a cell harvester.
 - Measure the incorporated radioactivity using a scintillation counter. Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM with peptide / CPM without peptide).[11]

Quantitative Data Summary

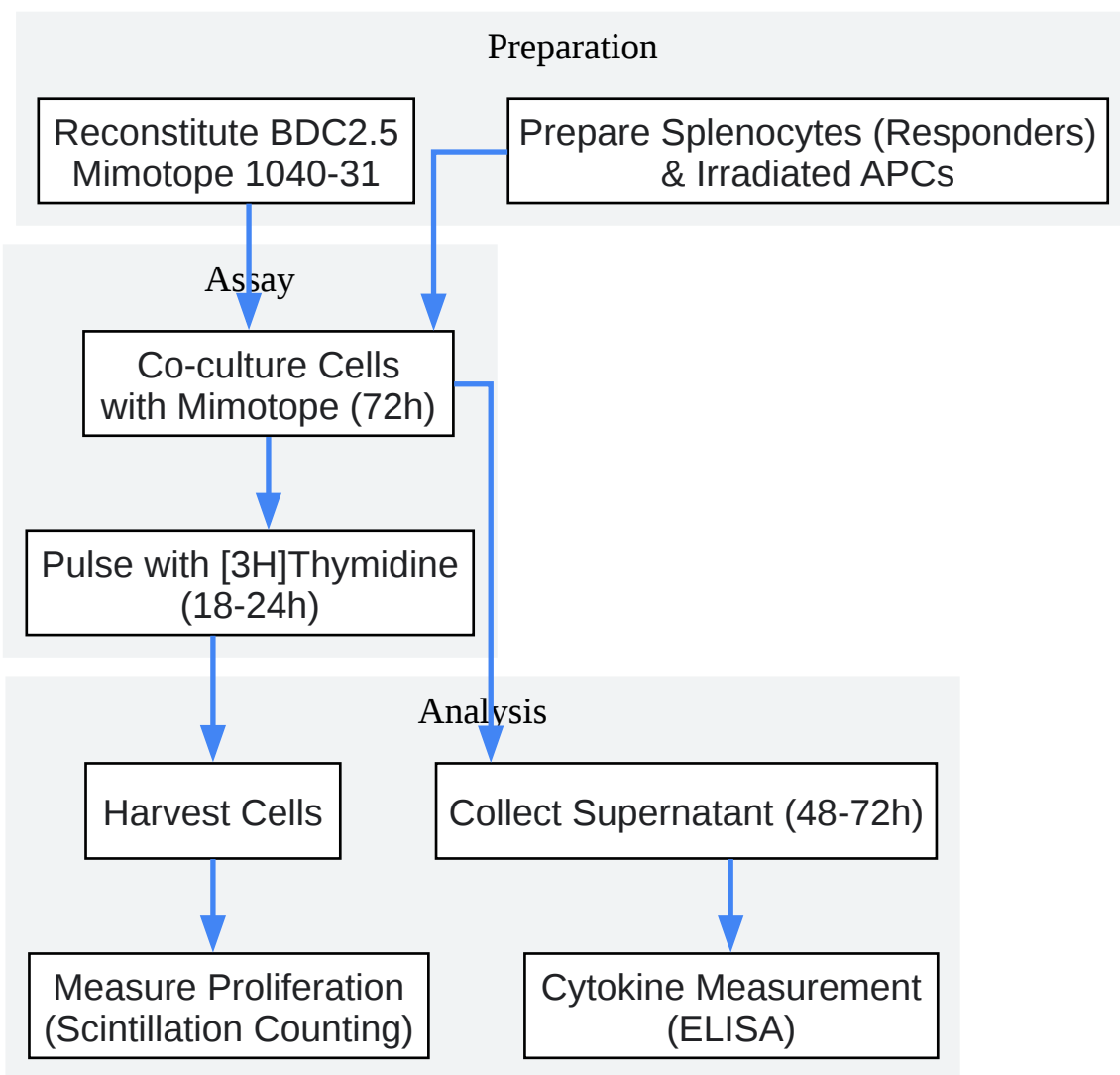
The following tables summarize representative quantitative data from studies using the BDC2.5 mimotope 1040-31.

Experiment	Cell Type	Treatment	Concentration	Result (Proliferation)	Reference
In Vitro Proliferation	BDC2.5 T-cells + APCs	Mimotope 1040-31	5 $\mu\text{g/mL}$	~125,000 CPM	[8]
In Vitro Proliferation	BDC2.5 T-cells + APCs	Mimotope 1040-31	25 $\mu\text{g/mL}$	~150,000 CPM	[8]
Ex Vivo Proliferation	Lymphocytes from M0-treated BDC2.5 mice	Mimotope 1040-31	500 ng/mL	32,807 \pm 7,911 CPM	[10]
Ex Vivo Proliferation	Lymphocytes from M2r-treated BDC2.5 mice	Mimotope 1040-31	500 ng/mL	16,518 \pm 3,333 CPM	[10]

Experiment	Cell Type	Treatment	Cytokine Measured	Result	Reference
In Vitro Cytokine Production	Splenocytes from Mimo-immunized, oral anti-CD3 treated mice	Mimotope 1040-31	IFN- γ	Reduced production vs. control	[7]
In Vitro Cytokine Production	Splenocytes from Mimo-immunized, oral anti-CD3 treated mice	Mimotope 1040-31	IL-17	Reduced production vs. control	[7]

Diagrams and Visualizations

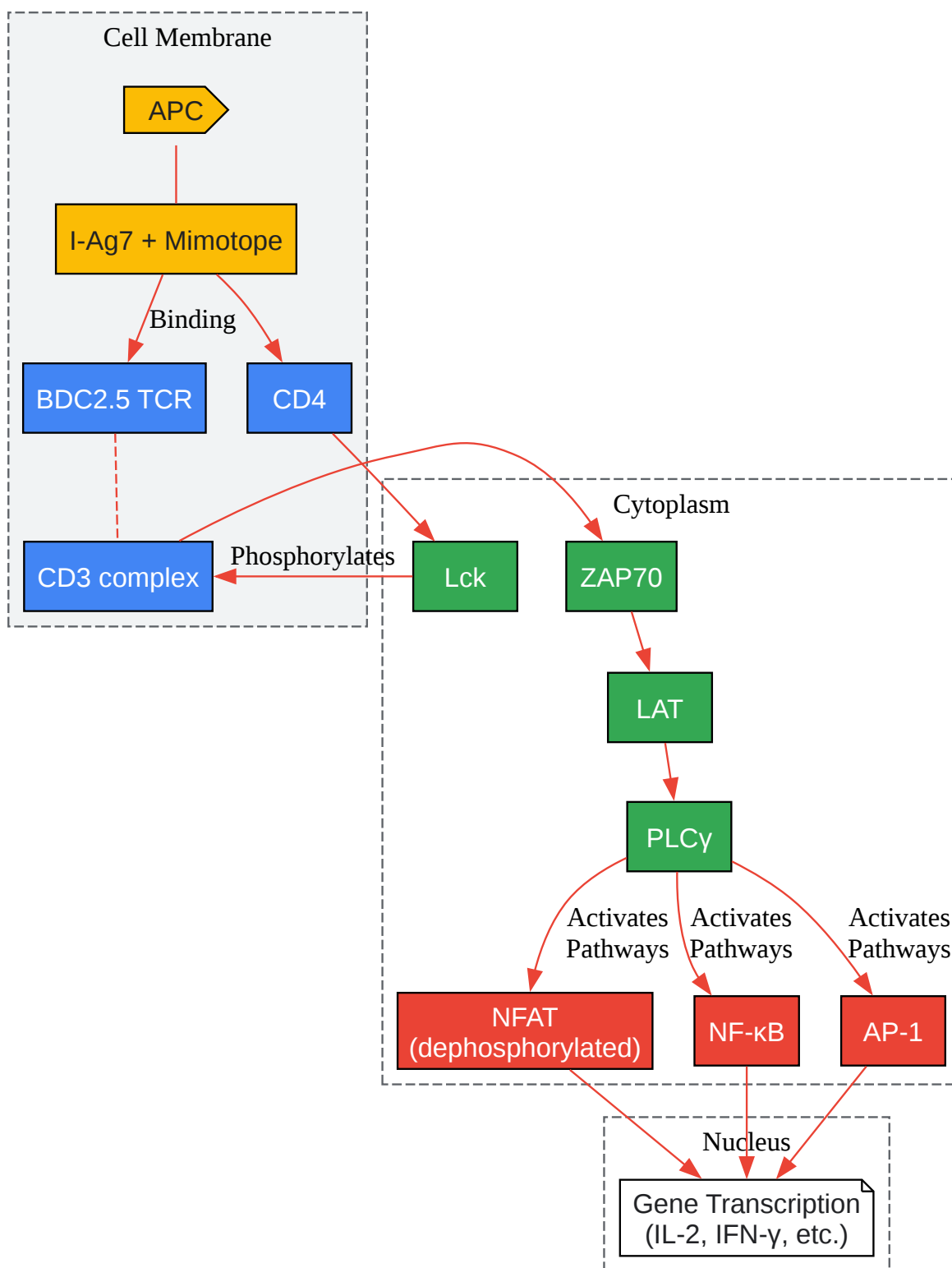
Experimental Workflow



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Caption: Workflow for in vitro T-cell stimulation using BDC2.5 mimotope.

T-Cell Receptor Signaling Pathway



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Caption: Simplified BDC2.5 T-cell activation signaling pathway.

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